3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one
Overview
Description
3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one is a heterocyclic compound that features a chlorine atom attached to a cyclopenta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction typically proceeds under mild conditions and yields the desired heterocyclic compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be employed as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . This adsorption can involve both physisorption and chemisorption, depending on the specific conditions.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but differs in the functional groups attached.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic framework and are used in various applications, including as inhibitors in biological systems.
Uniqueness
3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its effectiveness as a corrosion inhibitor highlight its versatility and importance in scientific research and industrial applications.
Properties
IUPAC Name |
3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-3-5-1-2-7(11)8(5)10-4-6/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFANSXOWJUUFNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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